molecular formula C8H10N4O4S B3107216 [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate CAS No. 1609406-34-9

[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate

Cat. No.: B3107216
CAS No.: 1609406-34-9
M. Wt: 258.26
InChI Key: WJXWBEBDOXQHIX-UHFFFAOYSA-N
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Description

[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate (CAS: 67740-23-2) is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a hydroxy group at position 7, a methyl group at position 5, and a thio-linked acetic acid moiety at position 2. Its molecular formula is C₈H₁₀N₄O₄S·xH₂O (anhydrous molecular weight: 258.25 g/mol), with hydration status confirmed by its CAS registry entry . This compound is categorized under pyrimidine derivatives and is often studied for its structural versatility in medicinal and agrochemical research due to its fused triazole-pyrimidine system, which enhances hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

2-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S.H2O/c1-4-2-5(13)12-7(9-4)10-8(11-12)16-3-6(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXWBEBDOXQHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity. Additionally, it is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to bind to HIV TAR RNA, which may impact viral replication and gene expression. Additionally, its role as an additive in the study of the space charge layer in silver bromide microcrystals suggests potential effects on cellular metabolism and ion transport.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to dihydroorotate dehydrogenase, inhibiting its activity and thereby affecting the pyrimidine biosynthesis pathway. Additionally, its binding to HIV TAR RNA suggests a potential mechanism for inhibiting viral replication by interfering with the RNA’s function. These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound may be transported across cell membranes via active transport mechanisms or facilitated diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity.

Biological Activity

The compound [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₆N₄O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 2503-56-2
  • Melting Point : 226 °C

Biological Activity Overview

Research indicates that compounds in the triazolo-pyrimidine family exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antibacterial and Antifungal Properties : Various studies have reported significant antibacterial and antifungal activities, making these compounds potential candidates for treating infections caused by resistant strains.
  • Cytotoxic Effects : Certain derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential use in oncology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : Some derivatives act as positive modulators of GABA_A receptors, which are implicated in neurological functions and disorders.
  • DNA Interaction : Certain triazolo-pyrimidines can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells.

Antiviral Activity

A study demonstrated that derivatives of triazolo-pyrimidines could inhibit the replication of certain viruses in vitro. For instance:

  • Study Reference : The antiviral activity was assessed using a plaque reduction assay against influenza virus strains. Results indicated a dose-dependent inhibition with IC50 values ranging from 10 to 25 µM.

Antibacterial Properties

In another investigation:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against resistant strains, indicating strong antibacterial potential.

Cytotoxicity Against Cancer Cell Lines

Research involving various cancer cell lines (e.g., HeLa and MCF-7) revealed:

  • Cytotoxicity Assay Results : The compound showed an IC50 value of approximately 30 µM, suggesting significant anticancer activity without substantial toxicity to normal cells.

Summary of Biological Activities

Activity TypeTargetObserved EffectsReference
AntiviralInfluenza VirusIC50: 10-25 µM
AntibacterialS. aureus, E. coliMIC: 15 µg/mL
CytotoxicityHeLa, MCF-7 cellsIC50: ~30 µM

Comparison with Similar Compounds

Key Observations:

Hydroxy vs.

Thioether Linkage : The thioacetic acid substituent distinguishes it from carboxylic acid derivatives (e.g., Catalog 033745), offering unique redox stability and metal-binding properties .

Hydration Effects: The hydrate form improves aqueous solubility compared to non-hydrated analogs, a critical factor for bioavailability in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of the 2-thiol group in the triazolopyrimidine core with mercaptoacetic acid. A typical approach involves reacting 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with bromoacetic acid in ethanol under reflux, followed by hydration to form the hydrate . Optimizing pH (neutral to slightly basic) and temperature (60–80°C) is critical to avoid side reactions like oxidation of the thioether group. Purification via recrystallization from aqueous ethanol yields the hydrate form .

Q. How can the hydrate form be distinguished from the anhydrous form using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : The hydrate structure shows hydrogen-bonding networks between water molecules and the hydroxy/acetate groups. SHELXL refinement (via SHELX software) can resolve occupancy and thermal parameters for water .
  • Thermogravimetric analysis (TGA) : A mass loss of ~7.5% at 100–120°C confirms the presence of one water molecule per formula unit .
  • FT-IR : Broad O–H stretches (~3400 cm⁻¹) and sharp peaks for carboxylic acid (1700 cm⁻¹) differentiate the hydrate .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodology : The compound is prone to hydrolysis under acidic or alkaline conditions. Stability studies should monitor pH (4–8), temperature (4–25°C), and light exposure. Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products like 7-hydroxy-5-methyltriazolopyrimidine and acetic acid derivatives . Buffer solutions (e.g., phosphate, pH 6.5) are recommended for biological assays to minimize decomposition.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodology :

  • Core modifications : Replace the 5-methyl group with halogens or bulkier alkyl chains to assess steric effects on enzyme binding .
  • Thioether linkage : Substitute the thioacetic acid group with sulfoxide/sulfone derivatives to evaluate redox sensitivity .
  • Biological assays : Test modified analogs in enzyme inhibition assays (e.g., xanthine oxidase) or cell-based models (e.g., cancer cell lines) using IC₅₀ comparisons .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Methodology :

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources to minimize variability .
  • Control hydration state : Confirm the compound’s hydration status via TGA before bioassays, as anhydrous forms may exhibit altered solubility and activity .
  • Dose-response validation : Replicate conflicting studies with a wider concentration range (e.g., 0.1–100 μM) to identify threshold effects .

Q. How can computational modeling predict interactions between this compound and target proteins?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase. The hydroxy and thioacetic acid groups likely form hydrogen bonds with catalytic residues .
  • MD simulations : Simulate ligand-protein dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate
Reactant of Route 2
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate

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